molecular formula C17H16N4O3S B11965813 2-((E)-{[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol

2-((E)-{[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol

Cat. No.: B11965813
M. Wt: 356.4 g/mol
InChI Key: HXNAVQPCTYOPGN-VCHYOVAHSA-N
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Description

2-((E)-{[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse applications in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties . This compound, with its unique structure, holds potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((E)-{[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of solvents like dioxane and reagents such as chloroacetyl chloride .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

2-((E)-{[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides.

    Reduction: The imino group can be reduced to form amines.

    Substitution: The phenoxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group would yield disulfides, while reduction of the imino group would yield amines.

Scientific Research Applications

2-((E)-{[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((E)-{[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol involves its interaction with various molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The phenoxymethyl group can enhance the compound’s binding affinity to specific targets, while the methoxyphenol group can contribute to its overall stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((E)-{[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol is unique due to its specific combination of functional groups, which confer a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C17H16N4O3S

Molecular Weight

356.4 g/mol

IUPAC Name

4-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H16N4O3S/c1-23-14-9-5-6-12(16(14)22)10-18-21-15(19-20-17(21)25)11-24-13-7-3-2-4-8-13/h2-10,22H,11H2,1H3,(H,20,25)/b18-10+

InChI Key

HXNAVQPCTYOPGN-VCHYOVAHSA-N

Isomeric SMILES

COC1=CC=CC(=C1O)/C=N/N2C(=NNC2=S)COC3=CC=CC=C3

Canonical SMILES

COC1=CC=CC(=C1O)C=NN2C(=NNC2=S)COC3=CC=CC=C3

solubility

34.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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